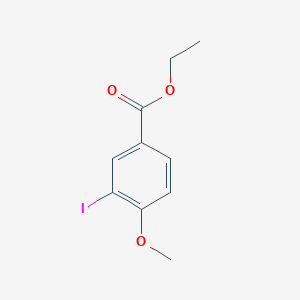

Ethyl 3-iodo-4-methoxybenzoate

Description

Significance as a Versatile Chemical Building Block for Complex Organic Molecules

The true strength of ethyl 3-iodo-4-methoxybenzoate lies in its role as a versatile synthon, or building block, in the construction of more intricate molecular architectures. The presence of the iodine atom is particularly significant. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in a variety of chemical reactions. smolecule.com This reactivity is harnessed in numerous palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org

These reactions, including the Suzuki, Sonogashira, and Heck couplings, allow for the precise and efficient connection of different molecular fragments. smolecule.comorganic-chemistry.orgresearchgate.net For instance, in a Suzuki coupling, the iodo-substituted benzene (B151609) ring of this compound can be coupled with an organoboron compound to form a biaryl structure, a common motif in many biologically active molecules and functional materials. researchgate.netnih.govrose-hulman.edu Similarly, the Sonogashira reaction enables the introduction of an alkyne group by coupling with a terminal alkyne, opening up pathways to a diverse range of linear and cyclic compounds. smolecule.comorganic-chemistry.orgresearchgate.net

The ester and methoxy (B1213986) groups also contribute to the compound's versatility. The ethyl ester can be readily hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further opportunities for functional group manipulation. The methoxy group, while generally less reactive, can influence the electronic properties of the aromatic ring and participate in certain oxidative reactions under specific conditions.

Interdisciplinary Relevance in Advanced Organic Synthesis, Medicinal Chemistry, and Materials Science

The utility of this compound extends beyond the realm of pure organic synthesis, finding significant applications in medicinal chemistry and materials science. smolecule.com

In Medicinal Chemistry, this compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds. smolecule.com Its structural framework is found within molecules that exhibit a variety of biological activities, including potential anti-inflammatory and anticancer properties. For example, it has been utilized in the synthesis of phosphodiesterase (PDE) inhibitors, a class of drugs with applications in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. nih.govresearchgate.netmdpi.com The ability to readily modify the core structure through cross-coupling reactions allows medicinal chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.

In Materials Science, the unique electronic and structural properties of this compound and its derivatives are of considerable interest. smolecule.comsmolecule.com The presence of the iodine atom allows for the formation of halogen bonds, a type of non-covalent interaction that can be used to control the self-assembly of molecules in the solid state, a key aspect of crystal engineering. Furthermore, the aromatic nature of the compound, combined with the potential to introduce various functional groups, makes it a valuable precursor for the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and other electronic devices. smolecule.combldpharm.com The ester group can also enhance the solubility of these materials in organic solvents, facilitating their processing and incorporation into devices.

Table 2: Key Reactions and Applications of this compound

| Reaction Type | Key Reagents/Catalysts | Product Type | Application Area |

| Suzuki Coupling | Pd catalyst, Boronic acid/ester | Biaryl compounds | Medicinal Chemistry, Materials Science |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Alkyne | Aryl-alkynes | Organic Synthesis, Materials Science |

| Heck Coupling | Pd catalyst, Alkene | Alkenyl-arenes | Organic Synthesis |

| Hydrolysis | Acid or Base | Carboxylic Acid | Organic Synthesis |

| Reduction | Reducing agents (e.g., LiAlH4) | Benzyl Alcohol | Organic Synthesis |

This table provides a generalized overview of common reactions. Specific conditions may vary.

Overview of Current Research Landscape and Emerging Academic Investigations

Current research involving this compound continues to build upon its established utility while exploring new frontiers. A significant focus remains on the development of more efficient and sustainable catalytic systems for cross-coupling reactions. This includes the use of novel ligands, alternative metal catalysts, and greener reaction conditions to improve yields, reduce waste, and broaden the scope of these powerful transformations.

Emerging investigations are also exploring the synthesis of increasingly complex and novel molecular architectures using this compound as a starting material. This includes the construction of polycyclic aromatic compounds, macrocycles, and other topologically interesting molecules with potential applications in areas such as host-guest chemistry and supramolecular assembly.

Furthermore, there is a growing interest in the biological evaluation of new compounds derived from this versatile building block. Researchers are actively synthesizing and screening new derivatives for a range of therapeutic targets, driven by the need for new drugs to combat diseases such as cancer, inflammatory conditions, and infectious diseases. The ability to systematically modify the structure of these derivatives allows for a detailed exploration of their interactions with biological systems, providing valuable insights for the design of next-generation therapeutics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-iodo-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMDVSAUEUENFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620177 | |

| Record name | Ethyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207115-38-6 | |

| Record name | Ethyl 3-iodo-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Ethyl 3 Iodo 4 Methoxybenzoate

Direct Halogenation Approaches and Mechanistic Considerations

One of the most direct methods to synthesize Ethyl 3-iodo-4-methoxybenzoate is through the electrophilic iodination of a suitable precursor, such as Ethyl 4-methoxybenzoate (B1229959). This approach introduces the iodine atom directly onto the aromatic ring at the desired position.

The reaction typically employs an iodinating agent in the presence of a catalyst. A common method involves using N-Iodosuccinimide (NIS) as the iodine source and a Lewis acid like boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst. The starting material, Ethyl 4-methoxybenzoate, can be prepared by the esterification of anisic acid with ethanol (B145695). chemicalbook.com

Mechanism: The underlying mechanism is an electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH₃) at position 4 is a strong activating group and an ortho-, para-director. Since the para-position is already occupied by the ethyl ester group, the incoming electrophile (the iodine cation or its equivalent) is directed to one of the ortho-positions (C3 or C5). The reaction proceeds as follows:

Activation of the iodinating agent (NIS) by the Lewis acid catalyst generates a potent electrophilic iodine species.

The electron-rich aromatic ring of Ethyl 4-methoxybenzoate attacks the iodine electrophile. The activating effect of the methoxy group stabilizes the resulting carbocation intermediate (the sigma complex).

A base, typically the solvent or the succinimide (B58015) anion, removes a proton from the C3 position, restoring the aromaticity of the ring and yielding the final product, this compound.

| Reagent/Condition | Role/Purpose |

| Ethyl 4-methoxybenzoate | Starting Material |

| N-Iodosuccinimide (NIS) | Iodine Source |

| Boron trifluoride diethyl etherate (BF₃·Et₂O) | Lewis Acid Catalyst |

| Dichloromethane (DCM) | Solvent |

Esterification Routes from Substituted Benzoic Acid Precursors

An alternative and widely used strategy involves the esterification of a pre-functionalized benzoic acid. This approach separates the introduction of the iodine and the ester group into distinct synthetic operations.

This method represents a classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. mdpi.com In this case, 3-Iodo-4-methoxybenzoic acid is reacted with excess ethanol, which serves as both a reactant and the solvent.

The reaction is driven to completion by using a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and often by removing the water formed as a byproduct. The proton from the acid catalyst protonates the carbonyl oxygen of the benzoic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the ethanol molecule. The reaction is an equilibrium process, and the use of excess ethanol helps to shift the equilibrium towards the formation of the ethyl ester product. mdpi.com

| Component | Function | Typical Examples |

| Carboxylic Acid | Substrate | 3-Iodo-4-methoxybenzoic acid |

| Alcohol | Reagent & Solvent | Ethanol (in excess) |

| Catalyst | Acid Catalyst | Concentrated H₂SO₄, HCl |

| Condition | Drive Equilibrium | Reflux, Water removal |

This two-step pathway involves first creating an ester of a hydroxy-iodobenzoic acid, followed by alkylation of the phenolic hydroxyl group. For instance, a precursor such as Methyl 3-iodo-4-hydroxybenzoate or Ethyl 3-iodo-4-hydroxybenzoate is first synthesized. The subsequent step is the etherification of the hydroxyl group to a methoxy group.

A common method for this alkylation is the Williamson Ether Synthesis or a similar nucleophilic substitution. A protocol for a closely related compound involves dissolving Methyl 3-iodo-4-hydroxybenzoate in a solvent like dimethylformamide (DMF) and adding a base, such as potassium carbonate (K₂CO₃), followed by an alkylating agent like methyl iodide. chemicalbook.com To obtain the target ethyl ester, this procedure would be adapted by starting with Ethyl 3-iodo-4-hydroxybenzoate and using an ethylating agent. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide to form the ether linkage. chemicalbook.com The use of a phase-transfer catalyst like 18-Crown-6 can accelerate such reactions when using potassium carbonate. thermofisher.kr

| Step | Reagents & Conditions | Purpose | Reported Yield (for methyl ester) |

| Alkylation | 1. Ethyl 3-iodo-4-hydroxybenzoate 2. Potassium Carbonate (K₂CO₃) 3. Methyl Iodide (for methoxy group) 4. DMF (solvent), 60 °C | Convert the hydroxyl group to a methoxy group via nucleophilic substitution. | 88.4% chemicalbook.com |

Advanced Synthetic Protocols for Enhanced Yield and Purity

To overcome the limitations of traditional methods, such as harsh conditions or equilibrium constraints, advanced synthetic protocols are continuously being developed. These focus on optimizing reaction parameters and employing modern, more efficient catalytic systems.

The yield and purity of this compound are highly dependent on the reaction conditions.

Temperature: Controlling the temperature is crucial. For instance, in related cross-coupling reactions involving mthis compound, temperature trials were essential to determine the optimal conditions for achieving the best yields and minimizing side reactions. gatech.edu In Fischer esterification, higher temperatures can increase the reaction rate but may also lead to degradation or side product formation.

pH: In acid-catalyzed esterification, the concentration of the acid catalyst (pH) must be carefully controlled. Insufficient acid results in a slow reaction, while excessive acid can promote side reactions like dehydration of the alcohol or degradation of the starting materials.

Humidity: Water is a byproduct of esterification, and its presence can shift the reaction equilibrium back towards the starting materials, thus lowering the yield. researchgate.net Modern approaches often focus on mitigating the effects of water. This can be achieved through physical removal (e.g., azeotropic distillation) or by using moisture-tolerant catalysts that are not easily deactivated by water. researchgate.netnih.gov The use of such catalysts circumvents the need for stringent anhydrous conditions, making the process more practical and robust. nih.gov

Recent advances in catalysis have provided milder and more efficient alternatives to traditional strong acids for ester synthesis. mdpi.com These modern systems offer benefits such as higher yields, greater selectivity, and more environmentally friendly profiles.

Moisture-Tolerant Lewis Acids: Lewis acid complexes, such as those based on zirconium or hafnium, have been identified as highly efficient catalysts for esterification. nih.gov Zirconocene complexes, for example, can catalyze the reaction using equimolar ratios of starting materials and are tolerant to the water produced, eliminating the need for dehydrating agents. nih.gov

Heterogeneous Acid Catalysts: Solid acid catalysts, such as sulfonated resins (e.g., Amberlyst-15) or silica-supported acids, offer significant process advantages. mdpi.com They can be easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and a cleaner product stream. This simplifies purification and reduces waste compared to homogeneous catalysts like sulfuric acid. mdpi.com

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification under very mild conditions, often at room temperature. researchgate.net This approach is highly specific and avoids the harsh acidic or basic environments of traditional methods, which is particularly useful for sensitive substrates. The reaction is often conducted in non-aqueous solvents to shift the equilibrium towards ester formation. researchgate.net

Advanced Metal-Based Catalysts: Researchers have developed innovative bimetallic oxide clusters, such as Rhodium-Ruthenium (RhRuOₓ) clusters, for ester production. labmanager.com These catalysts demonstrate high activity and can utilize molecular oxygen as a green oxidant, with water as the only byproduct, paving the way for more sustainable chemical synthesis. labmanager.com

| Catalyst Type | Example(s) | Key Advantages |

| Moisture-Tolerant Lewis Acid | Zirconocene Complexes | High efficiency, water tolerant, no need for dehydrating agents. nih.gov |

| Heterogeneous Acid Catalyst | Amberlyst-15, Sulfonated Biochar | Easy separation, recyclable, reduced waste. mdpi.commdpi.com |

| Enzyme Catalyst | Lipases | Mild reaction conditions, high specificity, environmentally benign. researchgate.net |

| Bimetallic Oxide Cluster | RhRuOₓ | High catalytic activity, uses O₂ as a green oxidant. labmanager.com |

Industrial Scalability Considerations in Synthetic Design

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of synthetic routes based on criteria such as cost-effectiveness, safety, environmental impact, and process robustness. While several methods can yield the target compound, their feasibility on a large scale varies significantly. Key considerations include the cost of raw materials, management of reaction conditions, efficiency of purification, and strategies for waste minimization.

Raw Material and Reagent Selection

The economic viability of manufacturing this compound is heavily influenced by the cost of starting materials and reagents. The common laboratory synthesis involves the iodination of a substituted benzoic acid or its ester. The choice between starting with 4-methoxybenzoic acid followed by iodination and esterification, or starting with ethyl 3-methoxybenzoate followed by iodination, depends on the relative costs and availability of these precursors.

Iodine is a crucial but relatively expensive reagent. Therefore, optimizing its usage is paramount for industrial production. Processes that maximize iodine incorporation and allow for the recovery of unreacted iodine are preferred. For instance, using a precise 1:1.2 molar ratio of the substrate to iodine can balance reactivity with cost efficiency. The selection of the iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), also impacts cost and reaction efficiency.

Reaction Conditions and Process Control

Maintaining precise control over reaction parameters is critical for ensuring high yield and purity on an industrial scale. The iodination of aromatic compounds is an exothermic reaction, and inadequate temperature control can lead to the formation of poly-iodinated byproducts and thermal decomposition.

For large-scale batches, the use of automated reactors capable of precise temperature, pressure, and reactant concentration control is beneficial for improving the scalability and consistency of the synthesis. Continuous flow systems, such as microreactors, offer superior heat and mass transfer compared to traditional batch reactors, which can enhance safety and minimize the formation of byproducts during exothermic iodination processes. For example, maintaining the temperature below 15°C during iodination has been shown to prevent polyiodination.

Purification and Byproduct Management

The purity of the final product is critical, especially when it is used as an intermediate in pharmaceutical synthesis. Large-scale purification can be a significant bottleneck and a major cost driver. Common impurities in the synthesis of this compound can include regioisomers and unreacted starting materials.

The choice of purification method depends on the physical properties of the product and its impurities. While column chromatography is a common laboratory technique, it is often not economically feasible for large-scale production. Alternative methods such as recrystallization or high-vacuum distillation are generally more scalable. nih.gov For instance, recrystallization from solvents like ethanol/water mixtures can be an effective and economical purification strategy.

Waste Management and Environmental Impact

Industrial chemical synthesis must adhere to strict environmental regulations. The synthesis of this compound generates waste streams that require proper management. Iodine-containing waste, for example, must be treated to reduce its environmental impact. Quenching the reaction mixture with a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) can convert volatile and hazardous elemental iodine into non-volatile iodide salts, which are easier to handle and dispose of.

Solvent choice and management are also crucial. Solvents like methylene (B1212753) chloride are effective for the reaction but pose environmental and health risks. Where possible, greener solvents are preferred. Furthermore, implementing solvent recovery and recycling systems, such as distillation, can significantly reduce both waste and operational costs. A comprehensive waste management plan should be an integral part of the synthetic design, addressing the treatment of aqueous effluent and the disposal of solid waste. environmentclearance.nic.inepa.govwho.int

Chemical Reactivity and Functionalization of Ethyl 3 Iodo 4 Methoxybenzoate

Cross-Coupling Reactions at the Aryl Iodide Moiety

The carbon-iodine bond in Ethyl 3-iodo-4-methoxybenzoate is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. In the case of this compound, this reaction is employed to couple the aryl iodide with various boronic acids or their derivatives. These reactions typically proceed with high yields, particularly when conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.

A specific example involves the coupling of a bromo-substituted benzoate (B1203000) with a boronic acid derivative. In this instance, 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)-l,2,3,6-tetrahydropyridine was reacted with ethyl 3-bromo-4-methoxybenzoate in the presence of Pd(dppf)Cl2 and K2CO3 in 1,4-dioxane. The mixture was degassed and heated to 90°C for 16 hours to yield the coupled product. While this example uses a bromo-analog, the reactivity of the iodo-substituted compound is expected to be even higher, facilitating the coupling under similar or milder conditions.

Table 1: Exemplary Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temperature | Time | Product |

| Ethyl 3-bromo-4-methoxybenzoate | 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)-l,2,3,6-tetrahydropyridine | Pd(dppf)Cl2 | K2CO3 | 1,4-dioxane | 90°C | 16 h | Ethyl 4-methoxy-3-(l-(tetrahydro-2H-pyran-2-yl)-l,2,3,6-tetrahydropyridin-4-yl)benzoate |

The Sonogashira coupling enables the introduction of alkyne functionalities onto the aromatic ring. This reaction is highly efficient for this compound when catalyzed by palladium and copper complexes.

For instance, the synthesis of ethyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methoxybenzoate was achieved by reacting this compound with propargyl alcohol. The reaction was carried out in anhydrous THF with Pd(PPh3)2Cl2 and CuI as catalysts, and triethylamine (B128534) as a base. The mixture was heated to 70°C for 16 hours under an argon atmosphere, resulting in an 81% yield of the desired product.

Another example is the reaction of ethyl 4-iodo-3-methoxybenzoate with 4-ethynylbenzonitrile (B1307882) in the presence of Pd(PPh3)2Cl2, CuI, and triethylamine in THF at 60°C for 16 hours.

Table 2: Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Base | Solvent | Temperature | Time | Yield |

| Propargyl alcohol | Pd(PPh3)2Cl2, CuI | Triethylamine | Anhydrous THF | 70°C | 16 h | 81% |

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds, and can also be used for biaryl synthesis. While traditionally requiring harsh conditions, modified Ullmann-type reactions have been developed that proceed under milder conditions. These improved protocols often utilize catalytic amounts of soluble copper salts like CuI and the addition of ligands such as 1,10-phenanthroline (B135089).

An efficient and mild procedure for the copper-catalyzed amination of aryl iodides involves using a catalytic amount of copper(I) iodide with 1,10-phenanthroline as a ligand and Cs2CO3 as the base in refluxing N,N-dimethylformamide (DMF) or acetonitrile. This method has been shown to be effective for a variety of aryl iodides, yielding the corresponding N-aryl amines in good to excellent yields. This approach is applicable to this compound for the synthesis of N-aryl derivatives. The reaction is tolerant of a wide range of functional groups.

Beyond the well-established Suzuki, Sonogashira, and Ullmann reactions, the aryl iodide moiety of this compound can participate in other transition metal-catalyzed transformations. For example, it is a suitable substrate for Heck coupling reactions, which form carbon-carbon bonds between the aryl iodide and an alkene.

Transformations Involving the Ester Functionality

The ethyl ester group of this compound can be readily transformed, most commonly through hydrolysis.

Hydrolysis of the ester to the corresponding carboxylic acid, 3-iodo-4-methoxybenzoic acid, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid, and an excess of water. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : This method is generally preferred as the reaction is irreversible, leading to complete hydrolysis of the ester. The ester is heated under reflux with a dilute alkali, such as sodium hydroxide (B78521) solution. The reaction produces the sodium salt of the carboxylic acid and ethanol (B145695). The carboxylic acid can then be obtained by acidification of the reaction mixture. This process is advantageous because the resulting carboxylate salt is deprotonated, preventing the reverse reaction from occurring.

For example, the synthesis of 3-iodo-4-methoxybenzoic acid can be achieved by heating its methyl ester with a base like sodium hydroxide in a mixture of water and an organic solvent such as methanol.

Transesterification Processes

The ethyl ester group of this compound can be converted to other esters through transesterification. This equilibrium process involves reacting the compound with a different alcohol in the presence of an acid or base catalyst. wikipedia.orgorganic-chemistry.org The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. wikipedia.orgucla.edu

Acid-Catalyzed Transesterification: Strong acids, such as sulfuric acid, catalyze the reaction by protonating the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the new alcohol (e.g., methanol, isopropanol). masterorganicchemistry.comacs.orgresearchgate.net The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of ethanol to yield the new ester. masterorganicchemistry.comlibretexts.org

Base-Catalyzed Transesterification: Strong bases, like sodium hydroxide or sodium methoxide, function by deprotonating the reactant alcohol to form a more potent nucleophile, the alkoxide ion. srsbiodiesel.comsrsintl.com This alkoxide attacks the ester's carbonyl carbon, also forming a tetrahedral intermediate. researchgate.netresearchgate.net Subsequent elimination of the ethoxide ion yields the final transesterified product. byjus.com This method is often faster than acid catalysis but requires anhydrous conditions to prevent saponification (hydrolysis of the ester to a carboxylate). srsbiodiesel.comsrsintl.com

| Reactant Alcohol | Catalyst Type | Typical Catalyst | Resulting Product |

|---|---|---|---|

| Methanol | Acid | H₂SO₄ | Mthis compound |

| Isopropanol | Acid | H₂SO₄ | Isopropyl 3-iodo-4-methoxybenzoate |

| Methanol | Base | NaOCH₃ | Mthis compound |

| Benzyl Alcohol | Base | NaOBn | Benzyl 3-iodo-4-methoxybenzoate |

Electrophilic Aromatic Substitution Reactions of the Benzoate Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The position of substitution on the this compound ring is determined by the directing effects of the existing substituents.

Methoxy (B1213986) Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.orgorganicchemistrytutor.com

Iodo Group (-I): Halogens are weakly deactivating yet are ortho, para-directing. libretexts.orgorganicchemistrytutor.com

Ethyl Carboxylate Group (-COOEt): This group is deactivating and a meta-director because it withdraws electron density from the ring. libretexts.orgpressbooks.pub

The powerful activating effect of the methoxy group is the dominant influence. It strongly directs incoming electrophiles to its ortho and para positions. The para position is occupied by the ester group. Of the two ortho positions (C2 and C5), the C5 position is favored for substitution. The C2 position is sterically hindered by the adjacent, bulky iodine atom, and substitution at C5 is also electronically favored as it is meta to the deactivating iodo and ester groups.

Common EAS reactions include nitration and halogenation. For example, nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, predominantly at the C5 position. ma.edu

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Ethyl 3-iodo-4-methoxy-5-nitrobenzoate |

| Bromination | Br₂ / FeBr₃ | Ethyl 5-bromo-3-iodo-4-methoxybenzoate |

| Chlorination | Cl₂ / AlCl₃ | Ethyl 5-chloro-3-iodo-4-methoxybenzoate |

Nucleophilic Substitution Reactions Involving Aromatic Substituents

The most significant substitution reactions for this compound involve the replacement of the iodo substituent. The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern synthetic chemistry.

Suzuki Coupling: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.org It is a highly versatile method for forming biaryl structures. Research has specifically reported the Suzuki cross-coupling of the methyl ester analog, mthis compound, with sterically hindered arylboronic esters using a Pd(PPh₃)₄ catalyst. researchgate.net

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene, catalyzed by a palladium complex (e.g., palladium acetate) and a base. wikipedia.orgorganic-chemistry.org This reaction is effective for synthesizing substituted alkenes. youtube.com

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, providing a direct route to arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine in the presence of a base. wikipedia.org It is a powerful method for synthesizing arylamines from aryl halides. researchgate.net Efficient coupling of aryl iodides is well-established using various palladium catalysts and phosphine (B1218219) ligands. wikipedia.orgacs.org

| Reaction Name | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ | Biaryl compound |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ | Substituted alkene |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Arylalkyne |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃ / Ligand | Arylamine |

Reduction and Oxidation Chemistry of the Compound

Reduction: The ethyl ester functional group is readily susceptible to reduction by powerful hydride-based reducing agents. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent that will convert the ethyl ester to a primary alcohol. masterorganicchemistry.compearson.com The reaction involves the nucleophilic attack of hydride ions on the carbonyl carbon, ultimately leading to the formation of (3-iodo-4-methoxyphenyl)methanol (B1593547) after an aqueous workup. brainly.comstudy.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. masterorganicchemistry.com

| Reagent | Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (3-iodo-4-methoxyphenyl)methanol | Strong reducing agent; converts ester to primary alcohol. |

| Sodium Borohydride (NaBH₄) | No reaction | Generally too mild to reduce esters. |

Oxidation: The aromatic ring of this compound is generally resistant to oxidation due to its inherent stability. libretexts.orgopenstax.org Unlike alkylbenzenes, which can be oxidized at the benzylic position, this molecule lacks an alkyl side chain susceptible to such reactions. libretexts.org The application of very strong oxidizing agents (e.g., KMnO₄, CrO₃) under harsh conditions would likely lead to the degradation and cleavage of the aromatic ring rather than a selective transformation. nih.gov The methoxy group could potentially be cleaved under certain oxidative or strongly acidic conditions, but this is not a common synthetic transformation.

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are essential for quantifying the rates of chemical reactions and for providing evidence for proposed reaction mechanisms. Such studies involve measuring how the concentration of reactants and products changes over time and how the reaction rate is affected by changes in concentration, temperature, and other parameters.

Despite the importance of such data, specific kinetic studies and reaction rate determinations for transformations involving Ethyl 3-iodo-4-methoxybenzoate are not readily found in the current scientific literature. The rate of reactions such as hydrolysis and cross-coupling would be influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating methoxy (B1213986) group and the electron-withdrawing (by induction) but also polarizable iodo group would have a combined effect on the electron density at the reaction centers, thereby affecting the reaction kinetics.

Influence of Reaction Conditions on Selectivity and Yield

The outcome of a chemical reaction, in terms of both the yield of the desired product and the selectivity towards its formation over side products, is highly dependent on the reaction conditions.

The choice of solvent can significantly impact the rate and selectivity of a reaction. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, directly participate in the reaction mechanism. For cross-coupling reactions involving aryl iodides, a variety of solvents are employed, ranging from polar aprotic solvents like DMF and THF to nonpolar aromatic solvents like toluene and benzene (B151609). The selection of the optimal solvent is often determined empirically for a specific reaction.

Temperature is a critical parameter in controlling reaction rates. Generally, an increase in temperature leads to an increase in the reaction rate. However, for reactions involving thermally sensitive intermediates or products, or where selectivity is a concern, careful optimization of the temperature profile is necessary. In the context of Suzuki cross-coupling reactions of the related 3-iodo-4-methoxybenzoic acid methylester, carrying out the reaction at reflux in benzene was found to be optimal for achieving good yields. colab.ws

Pressure is a less commonly varied parameter in standard organic synthesis unless gaseous reactants are involved or if the reaction mechanism involves a significant change in volume. For most solution-phase reactions of this compound, reactions are typically carried out at atmospheric pressure.

The following table summarizes the general influence of reaction conditions on the Suzuki-Miyaura cross-coupling of aryl iodides, which is applicable to this compound.

| Reaction Parameter | General Influence on Suzuki-Miyaura Coupling |

| Catalyst | The choice of palladium precursor and ligand is crucial for catalytic activity and stability. |

| Base | The strength and nature of the base affect the transmetalation step and can influence the overall reaction rate and yield. colab.ws |

| Solvent | The polarity and coordinating ability of the solvent can impact the solubility of reactants and the stability of intermediates. |

| Temperature | Higher temperatures generally increase the reaction rate but may lead to catalyst decomposition or side reactions. |

| Aryl Boron Reagent | The reactivity of the organoboron compound can influence the efficiency of the transmetalation step. |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the predicted proton (¹H) and carbon-13 (¹³C) NMR spectra for Ethyl 3-iodo-4-methoxybenzoate, based on established substituent effects and data from analogous compounds.

Proton (¹H) NMR Assignments and Chemical Shifts

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the ethyl and methoxy (B1213986) groups. The electron-donating methoxy group and the electron-withdrawing iodo and ester groups will influence the chemical shifts of the aromatic protons.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The methoxy group will appear as a singlet. The aromatic protons will exhibit a characteristic splitting pattern based on their positions on the benzene (B151609) ring.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

| H-2 | ~ 8.2 | d | ~ 2.0 |

| H-5 | ~ 6.9 | d | ~ 8.5 |

| H-6 | ~ 7.9 | dd | ~ 8.5, 2.0 |

| -OCH₂CH₃ | ~ 4.3 | q | ~ 7.1 |

| -OCH₂CH₃ | ~ 1.4 | t | ~ 7.1 |

| -OCH₃ | ~ 3.9 | s |

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom. The carbonyl carbon of the ester group is expected to appear significantly downfield. The aromatic carbons will have distinct shifts due to the different substituents.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 165 |

| C-1 | ~ 123 |

| C-2 | ~ 139 |

| C-3 | ~ 90 |

| C-4 | ~ 158 |

| C-5 | ~ 110 |

| C-6 | ~ 130 |

| -OCH₂CH₃ | ~ 61 |

| -OCH₂CH₃ | ~ 14 |

| -OCH₃ | ~ 56 |

2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

While experimental 2D NMR data for this compound is not available, these techniques would be invaluable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the -OCH₂- and -CH₃ protons of the ethyl group and between the aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would definitively assign the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connectivity of the entire molecule, for example, showing correlations from the methoxy protons to C-4, and from the aromatic protons to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For this compound (C₁₀H₁₁IO₃), the molecular weight is 306.09 g/mol .

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 306. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. Common fragmentation pathways for ethyl benzoates include the loss of the ethoxy radical (-•OCH₂CH₃) to give a [M-45]⁺ ion, and the loss of ethylene (-C₂H₄) via a McLafferty rearrangement to give a [M-28]⁺ ion.

Predicted Fragmentation Pattern for this compound:

| m/z | Fragment Ion | Fragment Lost |

| 306 | [C₁₀H₁₁IO₃]⁺ | - |

| 278 | [C₈H₇IO₂]⁺ | C₂H₄ |

| 261 | [C₈H₆IO₂]⁺ | •OCH₂CH₃ |

| 233 | [C₇H₃IO]⁺ | •OCH₂CH₃, CO |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands for the C=O stretching of the ester group, C-O stretching vibrations, and aromatic C=C and C-H stretching and bending vibrations.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| C=O stretch (ester) | 1725-1705 |

| Aromatic C=C stretch | 1600-1450 |

| C-O stretch (ester and ether) | 1300-1000 |

| C-I stretch | 600-500 |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for observing the symmetric vibrations of the aromatic ring.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Currently, there are no published single-crystal X-ray diffraction data for this compound. If such a study were to be conducted, it would reveal the planarity of the benzene ring, the orientation of the ester and methoxy groups relative to the ring, and the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Mixture Separation (HPLC, GC-MS)

The purity and isolation of this compound are critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques employed to assess the purity of the compound and to guide its separation from reaction mixtures and impurities. These methods offer high resolution and sensitivity, making them indispensable for quality control.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for analyzing non-volatile, polar to moderately non-polar compounds like this compound. nih.gov This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.

For purity assessment, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The primary compound will elute at a characteristic retention time. Any impurities present in the sample, such as starting materials, by-products, or degradation products, will have different polarities and will therefore elute at different retention times, appearing as separate peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the quantitative determination of purity.

A typical RP-HPLC method for a substituted ethyl benzoate (B1203000) would involve a C18 column as the stationary phase. researchgate.netnih.gov The mobile phase is generally a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, often with a small amount of acid like phosphoric or formic acid to ensure sharp, symmetrical peaks. nih.govsielc.comekb.eg Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring and carbonyl group in this compound are strong chromophores. nih.gov

Table 1: Representative HPLC Conditions for Analysis of Aromatic Esters

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | researchgate.netnih.gov |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (often with 0.1% acid) | nih.govsielc.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 254 nm or 280 nm | usda.gov |

| Column Temperature | Ambient (e.g., 25-30 °C) | nih.gov |

| Injection Volume | 10 - 20 µL | usda.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds. This compound, being an ester, is sufficiently volatile for GC analysis. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. youtube.com

In a typical GC-MS analysis, a small amount of the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. tdi-bi.com The column's inner surface is coated with a stationary phase, typically a low-polarity material like 5% diphenyl/95% dimethyl polysiloxane. nih.gov Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

As each separated compound exits the GC column, it enters the mass spectrometer. Here, it is ionized, most commonly by electron impact (EI), which fragments the molecule into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a mass spectrum that serves as a unique "fingerprint" for the compound. tdx.cat This allows for unambiguous identification of this compound and any volatile impurities, even if they co-elute from the GC column. The high sensitivity of GC-MS makes it particularly useful for detecting trace-level impurities. tdi-bi.com

Table 2: Typical GC-MS Parameters for Analysis of Halogenated Aromatic Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS or equivalent (e.g., 30-60 m x 0.25 mm ID, 0.25 µm film thickness) | tdi-bi.comnih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | researchgate.net |

| Injector | Split/Splitless, operated in splitless mode | tdi-bi.com |

| Temperature Program | Initial temp 100°C, ramp to 300°C at 10-20°C/min | researchgate.net |

| Ionization Mode | Electron Impact (EI) at 70 eV | tdi-bi.com |

| MS Detection | Scan mode or Selected Ion Monitoring (SIM) | tdi-bi.com |

For mixture separation on a larger, preparative scale, techniques related to HPLC, such as preparative liquid chromatography, are employed. These methods use the same principles of separation but with larger columns and higher flow rates to isolate gram-level quantities of the pure compound from synthesis reaction mixtures.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For Ethyl 3-iodo-4-methoxybenzoate, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

These calculations would reveal the spatial arrangement of the atoms, providing a three-dimensional model of the molecule. Key insights from a DFT analysis would include the distribution of electron density, which is fundamental to understanding the molecule's stability and chemical nature. Furthermore, DFT can compute energetic properties, such as the total energy and the energies of molecular orbitals, which are crucial for predicting the compound's reactivity. For instance, calculations could pinpoint the most likely sites for electrophilic or nucleophilic attack by analyzing the electron density across the aromatic ring and its substituents.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Parameters

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. chemscene.comstenutz.eu An FMO analysis for this compound would provide critical data on its chemical behavior.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). chemscene.com The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. The spatial distribution of these orbitals would also be mapped, showing which parts of the molecule are most involved in electron donation and acceptance, thus guiding predictions about how it will interact with other reagents.

A hypothetical FMO analysis might yield the following conceptual data:

| Parameter | Conceptual Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -X.XX eV | Indicates electron-donating capability. |

| LUMO Energy | -Y.YY eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Z.ZZ eV | Correlates with chemical stability and reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would provide a dynamic view of its behavior, revealing its conformational flexibility. The ethyl ester and methoxy (B1213986) groups can rotate, and MD simulations would identify the most stable conformations and the energy barriers between them.

When simulated in a solvent or in a condensed phase, MD can also shed light on intermolecular interactions. These simulations would show how molecules of this compound interact with each other and with solvent molecules, which is crucial for understanding its physical properties like solubility and boiling point. For instance, simulations could model the aggregation behavior or the formation of specific non-covalent interactions, such as halogen bonding involving the iodine atom.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. nih.gov For this compound, an MEP map would illustrate the charge distribution and identify regions that are electron-rich or electron-poor.

Typically, electron-rich regions (negative potential), such as those around the oxygen atoms of the ester and methoxy groups, are color-coded in shades of red and are susceptible to electrophilic attack. nih.gov Electron-poor regions (positive potential), often found around hydrogen atoms, are shown in blue and indicate sites for nucleophilic attack. A particularly interesting feature would be the region around the iodine atom, which can exhibit a region of positive potential known as a "sigma-hole," making it a potential site for halogen bonding interactions. nih.gov

Energy Framework Calculations for Intermolecular Interaction Energies

Energy framework calculations are used to quantify the strength and nature of intermolecular interactions within a crystal lattice. If a crystal structure of this compound were determined, these calculations could be performed to understand its solid-state packing and stability.

The method involves calculating the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. This analysis would reveal the dominant forces holding the crystal together, such as van der Waals forces, dipole-dipole interactions, or potential halogen bonds involving the iodine atom. The results are often visualized as frameworks, highlighting the energetic topology of the crystal packing.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity or chemical reactivity. researchgate.net While no specific QSAR models for this compound have been detailed, such models could be developed for a series of its derivatives.

In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for a set of related molecules. A statistical model would then be built to link these descriptors to a measured activity (e.g., enzyme inhibition or reaction rate). This model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of compounds with enhanced properties. The development of a QSAR model involves creating a training set of compounds and applying multi-linear regression or other machine learning methods to establish a predictive relationship. researchgate.net

Synthesis and Characterization of Derivatives and Analogues of Ethyl 3 Iodo 4 Methoxybenzoate

Systematic Modification of the Ester Moiety (e.g., Methyl, Tert-Butyl Esters)

The ester functionality of ethyl 3-iodo-4-methoxybenzoate can be readily modified to produce a homologous series of esters, including the methyl and tert-butyl analogues. The primary route to these compounds is through the esterification of the parent carboxylic acid, 3-iodo-4-methoxybenzoic acid.

The synthesis of the methyl and ethyl esters is typically achieved via Fischer esterification. nih.govyoutube.comyoutube.com This acid-catalyzed reaction involves refluxing 3-iodo-4-methoxybenzoic acid in an excess of the corresponding alcohol (methanol or ethanol), which also serves as the solvent. operachem.comtruman.edu A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. nih.govyoutube.com The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is used in large excess. masterorganicchemistry.com

For the synthesis of the tert-butyl ester, direct Fischer esterification with tert-butanol (B103910) is generally inefficient due to the steric hindrance of the tertiary alcohol. A more effective method involves the reaction of 3-iodo-4-methoxybenzoic acid with isobutylene (B52900) in the presence of an acid catalyst, a method that has been successfully applied to similar aromatic carboxylic acids. researchgate.net

The progress of these esterification reactions can be monitored by thin-layer chromatography (TLC), and the final products are typically purified by column chromatography.

| Ester Derivative | Synthetic Method | Key Reagents |

|---|---|---|

| Mthis compound | Fischer Esterification | 3-iodo-4-methoxybenzoic acid, Methanol, H₂SO₄ |

| This compound | Fischer Esterification | 3-iodo-4-methoxybenzoic acid, Ethanol (B145695), H₂SO₄ |

| Tert-butyl 3-iodo-4-methoxybenzoate | Acid-catalyzed addition to isobutylene | 3-iodo-4-methoxybenzoic acid, Isobutylene, Acid catalyst |

Exploration of Variations in Halogen Substitution (e.g., Bromo Analogues)

The substitution of the iodine atom with other halogens, such as bromine, allows for a comparative study of the electronic and steric effects of the halogen on the properties of the molecule. The synthesis of the bromo analogue, ethyl 3-bromo-4-methoxybenzoate, can be achieved through the direct bromination of ethyl 4-methoxybenzoate (B1229959).

This electrophilic aromatic substitution is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. nsf.gov The reaction often requires a catalyst to enhance the electrophilicity of the bromine. The methoxy (B1213986) group at the 4-position is an activating, ortho-, para-director. Since the para position is blocked, the bromine is directed to the ortho position (position 3).

An alternative route involves the esterification of 3-bromo-4-methoxybenzoic acid with ethanol, following a similar procedure to the Fischer esterification described for the iodo analogue.

| Compound | Synthetic Approach | Precursor |

|---|---|---|

| This compound | Iodination followed by esterification | 4-methoxybenzoic acid or its ethyl ester |

| Ethyl 3-bromo-4-methoxybenzoate | Bromination of the corresponding ester | Ethyl 4-methoxybenzoate |

Alterations to the Methoxy Group and Aromatic Ring Substitutions

Further derivatization can be achieved by modifying the methoxy group. A common strategy involves the O-demethylation of the methoxy group to yield the corresponding phenol, ethyl 3-iodo-4-hydroxybenzoate. This transformation can be accomplished using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

The resulting phenolic hydroxyl group is a versatile handle for further functionalization. For instance, it can be re-alkylated with a variety of alkyl halides under basic conditions (e.g., using potassium carbonate as the base) to introduce different alkoxy groups at the 4-position. This allows for the synthesis of a library of compounds with varying steric and electronic properties at this position.

Synthesis of Polyfunctionalized Benzoate (B1203000) Derivatives

The presence of the iodine or bromine atom on the aromatic ring opens up avenues for the synthesis of polyfunctionalized benzoate derivatives through various palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netdntb.gov.ua These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The reaction of this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base can be used to introduce new aryl or vinyl substituents at the 3-position. nih.gov

Sonogashira Coupling: This reaction allows for the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynyl-substituted benzoate derivative. beilstein-journals.orgresearchgate.net

Heck Reaction: The Heck reaction enables the coupling of the aryl iodide with an alkene to form a new carbon-carbon bond, resulting in a vinyl-substituted benzoate. truman.edukhanacademy.org

These cross-coupling reactions provide access to a wide range of complex molecular architectures based on the this compound scaffold.

Structural Characterization of Novel Derivatives

The structural elucidation of the newly synthesized derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For the ester derivatives, characteristic signals for the methyl, ethyl, and tert-butyl groups are observed in the upfield region of the spectrum. The aromatic protons typically appear as multiplets in the downfield region, and their coupling patterns and chemical shifts are indicative of the substitution pattern on the benzene (B151609) ring. For example, in mthis compound, the aromatic protons show a characteristic set of signals corresponding to the trisubstituted ring system. rsc.org

¹³C NMR spectroscopy is used to identify the different carbon environments in the molecule. The carbonyl carbon of the ester group typically appears at a chemical shift of around 165-170 ppm. The chemical shifts of the aromatic carbons are sensitive to the nature and position of the substituents.

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, which can further aid in structural confirmation.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| Mthis compound | 8.45 (d, J=2.1 Hz, 1H), 8.01 (dd, J=8.6, 2.1 Hz, 1H), 6.82 (d, J=8.6 Hz, 1H), 3.93 (s, 3H), 3.88 (s, 3H) rsc.org | 165.7, 161.7, 141.1, 131.8, 124.4, 110.1, 85.4, 56.7, 52.3 rsc.org |

| Methyl 3-bromo-4-methoxybenzoate | 8.24 (d, J=2.1 Hz, 1H), 7.99 (dd, J=8.6, 2.2 Hz, 1H), 6.95 (d, J=8.6 Hz, 1H), 3.94 (s, 3H), 3.92 (s, 3H) | - |

| Ethyl Benzoate | 8.05 (m, 2H), 7.45 (m, 3H), 4.38 (q, J=7.1 Hz, 2H), 1.39 (t, J=7.1 Hz, 3H) nih.gov | 166.6, 132.8, 130.5, 129.5, 128.3, 60.9, 14.3 chemicalbook.com |

Applications of Ethyl 3 Iodo 4 Methoxybenzoate in Complex Organic Synthesis

Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs) Synthesis

The unique substitution pattern of Ethyl 3-iodo-4-methoxybenzoate makes it a valuable starting material for the construction of complex molecular scaffolds found in various pharmaceutically active compounds.

Synthesis of Non-Steroidal Anti-inflammatory Drug Precursors

While direct synthesis of commercial Non-Steroidal Anti-inflammatory Drugs (NSAIDs) using this compound is not extensively documented, its structure is highly suitable for creating biaryl precursors, which form the core of many NSAIDs. The key to this application lies in the reactivity of the aryl iodide moiety in Suzuki cross-coupling reactions. researchgate.net This palladium-catalyzed reaction couples an organoboron compound with an organohalide.

Research on the closely related methyl ester, 3-iodo-4-methoxybenzoic acid methylester, has demonstrated successful cross-coupling with sterically hindered arylboronic esters to produce biaryl compounds in good yields. researchgate.net This established reactivity provides a strong basis for the use of this compound in similar transformations to access complex substituted biaryl systems that are foundational to certain classes of anti-inflammatory agents.

Table 1: Representative Suzuki Coupling for Biaryl Synthesis This table illustrates a reaction analogous to one in which this compound could be used.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Potential Application | Reference |

| 3-iodo-4-methoxybenzoic acid methylester | Sterically Hindered Arylboronic Ester | Pd(PPh3)4 | Biaryl Compound | Precursor for functionalized molecules | researchgate.net |

Intermediate in Gefitinib Synthesis

Gefitinib is an anticancer agent used for the treatment of non-small cell lung cancer. nih.gov Numerous synthetic routes to Gefitinib have been developed, with many starting from readily available substituted benzene (B151609) derivatives. thieme-connect.deukm.my Common starting materials include methyl 3-hydroxy-4-methoxybenzoate or isovanillin, which already contain the C6-C7 substitution pattern of the final quinazoline (B50416) core. nih.govnewdrugapprovals.org

A review of prominent synthetic pathways for Gefitinib does not indicate the use of this compound as a direct intermediate. nih.govthieme-connect.deukm.my The established routes typically involve steps such as nitration, reduction, and cyclization of non-iodinated precursors to build the quinazoline ring system. nih.gov While the 4-methoxybenzoate (B1229959) portion of the molecule is structurally related to Gefitinib's core, the presence of the 3-iodo substituent does not feature in the most commonly cited and efficient syntheses of this particular API. ukm.mynewdrugapprovals.org

Building Block for HIV-1 Vif Inhibitors and Related Analogues

The Human Immunodeficiency Virus 1 (HIV-1) Virion infectivity factor (Vif) is an essential viral protein that counteracts a host's natural antiviral defense mechanism, making it an attractive target for new antiretroviral therapies. nih.govresearchgate.net Small molecules that can inhibit Vif function represent a promising strategy for drug development.

Research into the structure-activity relationships of Vif inhibitors, such as the compound RN18, has led to the development of synthetic methods that rely on the cross-coupling of aryl iodides. nih.govscispace.com Specifically, microwave-assisted coupling reactions between various substituted aryl iodides and thiophenols have been employed to create a library of RN18 analogues for biological evaluation. nih.gov

Given this synthetic strategy, this compound serves as an ideal building block for creating analogues that incorporate a 3-substituted-4-methoxybenzoyl moiety. The aryl iodide handle allows for its efficient coupling with different molecular fragments, enabling the systematic exploration of how substitutions on the phenyl ring affect the inhibitor's potency and specificity for the Vif protein. nih.govscispace.com

Role in Agrochemicals and Specialty Chemical Production

Substituted benzoic acids and their esters are a class of compounds that have found application in the agrochemical industry as herbicides. justia.com For instance, certain 2-methoxy-benzoic acids and 4-phenoxybenzoic acids have been investigated for their herbicidal properties. justia.com Furthermore, compounds with similar substitution patterns, such as ethyl 4-hydroxy-3-methoxycinnamate, have been identified as having inhibitory effects on various weeds. google.com

However, specific, large-scale applications of this compound in the production of commercial agrochemicals or specialty chemicals are not widely reported in publicly available literature. While its structure is analogous to known herbicidal scaffolds, its direct role as a key intermediate in this sector is not prominently documented.

Building Block for Advanced Materials and Organic Electronic Devices

The development of advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the synthesis of complex π-conjugated systems. The electronic properties of these materials can be finely tuned by incorporating various electron-donating and electron-withdrawing groups.

This compound is an excellent building block for this purpose due to its suitability for powerful carbon-carbon bond-forming reactions. The aryl iodide functionality allows it to readily participate in palladium-catalyzed cross-coupling reactions, which are cornerstones of polymer and materials synthesis. libretexts.orgdntb.gov.ua

Two key reactions where this building block can be employed are:

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, creating an aryl-alkyne bond. organic-chemistry.orgresearchgate.net This is a fundamental method for extending π-conjugation and building rigid, linear molecular wires or polymer backbones. researchgate.net

Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane (organo-tin compound). It is highly versatile and tolerant of a wide range of functional groups, making it suitable for the synthesis of complex polymers and macrocycles. dntb.gov.uaresearchgate.net

By using this compound in these reactions, chemists can incorporate the electron-rich 4-methoxybenzoate unit into larger molecular architectures, thereby influencing the resulting material's optical and electronic properties.

Table 2: Utility of this compound in Cross-Coupling Reactions for Materials Science

| Reaction Name | Coupling Partner | Key Reagents | Resulting Bond | Application in Materials Science | References |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | C(sp²)-C(sp) | Synthesis of conjugated enynes and arylalkynes for organic electronics | libretexts.orgorganic-chemistry.orgresearchgate.net |

| Stille Coupling | Organostannane | Pd(0) catalyst, Ligand | C(sp²)-C(sp²) | Formation of biaryl linkages for conjugated polymers and functional materials | dntb.gov.uaresearchgate.net |

Catalyst Development and Ligand Synthesis

The performance of metal catalysts, particularly in homogeneous catalysis, is critically dependent on the structure of the ligands coordinated to the metal center. Ligands modulate the catalyst's steric and electronic properties, influencing its activity, selectivity, and stability. Aryl iodides are fundamental starting materials for the synthesis of many classes of ligands, including phosphines and bipyridines. researchgate.netnih.gov

This compound can serve as a versatile precursor for creating novel ligands. The aryl iodide can be transformed into a coordinating group, such as a phosphine (B1218219), through reaction with a phosphorus nucleophile or by a lithium-halogen exchange followed by reaction with a phosphorus electrophile. researchgate.netthieme-connect.de

Similarly, the aryl iodide can be used in coupling reactions (e.g., Suzuki or Stille coupling) to construct bipyridine scaffolds, which are ubiquitous ligands in coordination chemistry. nih.govnih.gov The ethyl ester and methoxy (B1213986) groups on the benzoate (B1203000) ring remain as functional handles that can be used to tune the final ligand's properties or to provide a secondary site for immobilization onto a solid support.

Design and Synthesis of Natural Product Analogues

This compound serves as a valuable building block in the design and synthesis of analogues of natural products, particularly those containing a substituted biphenyl (B1667301) or stilbene (B7821643) core structure. Its utility lies in the strategic placement of the iodo and methoxy functional groups on the benzene ring. The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are powerful methods for constructing carbon-carbon bonds. The methoxy group, a common feature in many natural products, can be retained in the final analogue or can be demethylated to a hydroxyl group, which is also a frequent pharmacophore.

The design of natural product analogues often involves modifying the original structure to improve potency, selectivity, pharmacokinetic properties, or to simplify the synthetic route. This compound is particularly well-suited for the synthesis of analogues of stilbenoids, such as combretastatin, and other bioactive biaryls. The ester functional group can also be readily modified, for instance, by reduction to an alcohol or conversion to an amide, further expanding the diversity of accessible analogues.

A key synthetic strategy employing this compound is the Suzuki cross-coupling reaction. This reaction allows for the formation of a biaryl linkage by coupling the iodo-benzoate with an aryl boronic acid or ester. This approach is highly efficient for creating the core structure of numerous natural product analogues.

Detailed Research Findings: Suzuki Cross-Coupling for Biaryl Synthesis

Research has demonstrated the successful use of mthis compound, a closely related derivative of this compound, in Suzuki cross-coupling reactions with sterically hindered arylboronic esters. researchgate.net This reaction is pivotal for the synthesis of biaryl compounds, which are precursors to a wide array of natural product analogues.

In a study optimizing this process, the coupling of mthis compound with 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane was investigated. The reaction was carried out in anhydrous benzene at reflux, using sodium phenoxide as the base and tetrakis(triphenylphosphine)palladium(0) as the catalyst. These conditions were found to be effective in producing the desired biaryl product in good yield.

The general scheme for this type of reaction is presented below:

Scheme 1: Suzuki cross-coupling reaction of a 3-iodo-4-methoxybenzoate derivative with an arylboronic ester.

This methodology provides a reliable route to substituted biaryls that can be further elaborated to generate a library of natural product analogues for biological screening. The ability to introduce sterically demanding groups is particularly important for probing structure-activity relationships.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

| Mthis compound | 5,5-Dimethyl-2-mesityl-1,3,2-dioxaborinane | Pd(PPh₃)₄ | Sodium Phenoxide | Benzene | Methyl 2-mesityl-4-methoxybenzoate | Good |

Future Research Perspectives and Emerging Trends

Development of Novel Green Synthetic Routes and Sustainable Methodologies

Future research will increasingly prioritize the development of environmentally benign and sustainable methods for the synthesis of Ethyl 3-iodo-4-methoxybenzoate and its derivatives. Traditional iodination methods often involve stoichiometric reagents and generate significant waste. The principles of green chemistry are driving a shift towards more atom-economical and less hazardous synthetic strategies.

Key research directions include:

Transition-Metal-Free Iodination: Exploring methods that avoid heavy metal catalysts is a significant goal. Strategies leveraging hypervalent iodine reagents are promising as they can offer high efficiency and selectivity while reducing reliance on costly and toxic metals. climateglobalnews.comeurekalert.org Alternative activation methods, such as photoinduced, electrochemical, and base-promoted aryl-iodide dissociation, also represent innovative, greener pathways that operate under milder conditions and reduce energy consumption. climateglobalnews.comeurekalert.org

Use of Greener Solvents and Reagents: A move away from hazardous halogenated solvents towards water or bio-based solvents is a key aspect of sustainable synthesis. rsc.orgacs.org For instance, copper-catalyzed cyanation of aryl iodides has been successfully demonstrated in water. acs.org Similarly, employing less toxic and more readily available iodinating agents will be a focus. A metal- and base-free method for synthesizing aryl iodides from arylhydrazines using molecular iodine in DMSO is an example of a more sustainable approach. nih.gov

Table 1: Comparison of Synthetic Methodologies for Aryl Iodides

| Feature | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Catalysts | Often rely on transition metals (e.g., Palladium, Copper). | Focus on transition-metal-free systems, biocatalysis, or recyclable catalysts. climateglobalnews.comeurekalert.org |

| Reagents | Use of stoichiometric, often hazardous, iodinating agents. | Hypervalent iodine reagents, molecular iodine with mild oxidants. eurekalert.orgnih.gov |

| Solvents | Typically employ halogenated organic solvents. | Water, supercritical fluids, ionic liquids, or solvent-free conditions. rsc.orgacs.org |

| Energy Input | Often require high temperatures and pressures. | Photochemical, electrochemical, or microwave-assisted reactions for lower energy use. climateglobalnews.comeurekalert.org |

| Waste Profile | High E-Factor, generation of toxic byproducts. | Low E-Factor, focus on atom economy and byproduct recycling. eurekalert.orgrsc.org |

Exploration of New Catalytic Systems for Highly Selective Functionalization

The iodine atom in this compound serves as a versatile handle for a wide range of cross-coupling reactions. However, future research will also focus on the direct functionalization of the aromatic ring's C-H bonds, which is a more atom- and step-economical approach.

Emerging trends in this area involve:

C-H Activation/Functionalization: Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the benzoate (B1203000) ring is a major frontier. mdpi.com This allows for the introduction of new functional groups without the need for pre-functionalized starting materials. Research into rhodium and palladium-catalyzed C-H activation has shown promise for substituted benzoic acids, where regioselectivity can be controlled by the catalyst and directing groups. mdpi.comnih.gov The challenge lies in achieving high selectivity at positions other than the ortho-position, with meta-C-H functionalization being a particularly significant goal. nih.govnih.gov

Photoredox Catalysis: The use of light to drive chemical reactions offers a powerful and sustainable approach. Photoredox catalysis can generate highly reactive intermediates under mild conditions, enabling novel transformations. For this compound, this could involve generating aryl radicals that can participate in a variety of coupling and functionalization reactions.